

An In-depth Technical Guide to NSC693868: Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: NSC693868

Cat. No.: B106313

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Abstract

NSC693868 is a small molecule inhibitor targeting key regulators of the cell cycle and cellular signaling. Identified as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, this compound demonstrates inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 β (GSK-3 β). This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of **NSC693868**, presenting data in a structured format to facilitate its use in research and drug development.

Chemical Properties and Structure

NSC693868 is a heterocyclic compound with a pyrazolo[3,4-b]quinoxaline core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

Property	Value	Source
IUPAC Name	1H-Pyrazolo[3,4-b]quinoxalin-3-amine	PubChem CID: 438981[1]
Synonyms	NSC 693868, Cdk1/5 Inhibitor	Cayman Chemical[2]
CAS Number	40254-90-8	PubChem CID: 438981[1]
PubChem CID	438981	PubChem CID: 438981[1]
Molecular Formula	C ₉ H ₇ N ₅	PubChem CID: 438981[1]
SMILES	<chem>NC1=NN=C2NC3=CC=CC=C3N=C12</chem>	Tocris Bioscience[3]
InChI Key	DWHVZCLBMTZRQM-UHFFFAOYSA-N	Cayman Chemical[2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	185.19 g/mol	PubChem CID: 438981[1]
XLogP3	0.9	PubChem CID: 438981[1]
Hydrogen Bond Donor Count	2	PubChem CID: 438981[1]
Hydrogen Bond Acceptor Count	4	PubChem CID: 438981[1]
Rotatable Bond Count	0	PubChem CID: 438981[1]
Exact Mass	185.07014524 g/mol	PubChem CID: 438981[1]
Topological Polar Surface Area	80.5 Å ²	PubChem CID: 438981[1]

2D Chemical Structure

Figure 1: 2D structure of NSC693868.

Biological Activity and Mechanism of Action

NSC693868 functions as an inhibitor of key protein kinases involved in cell cycle regulation and other signaling pathways. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

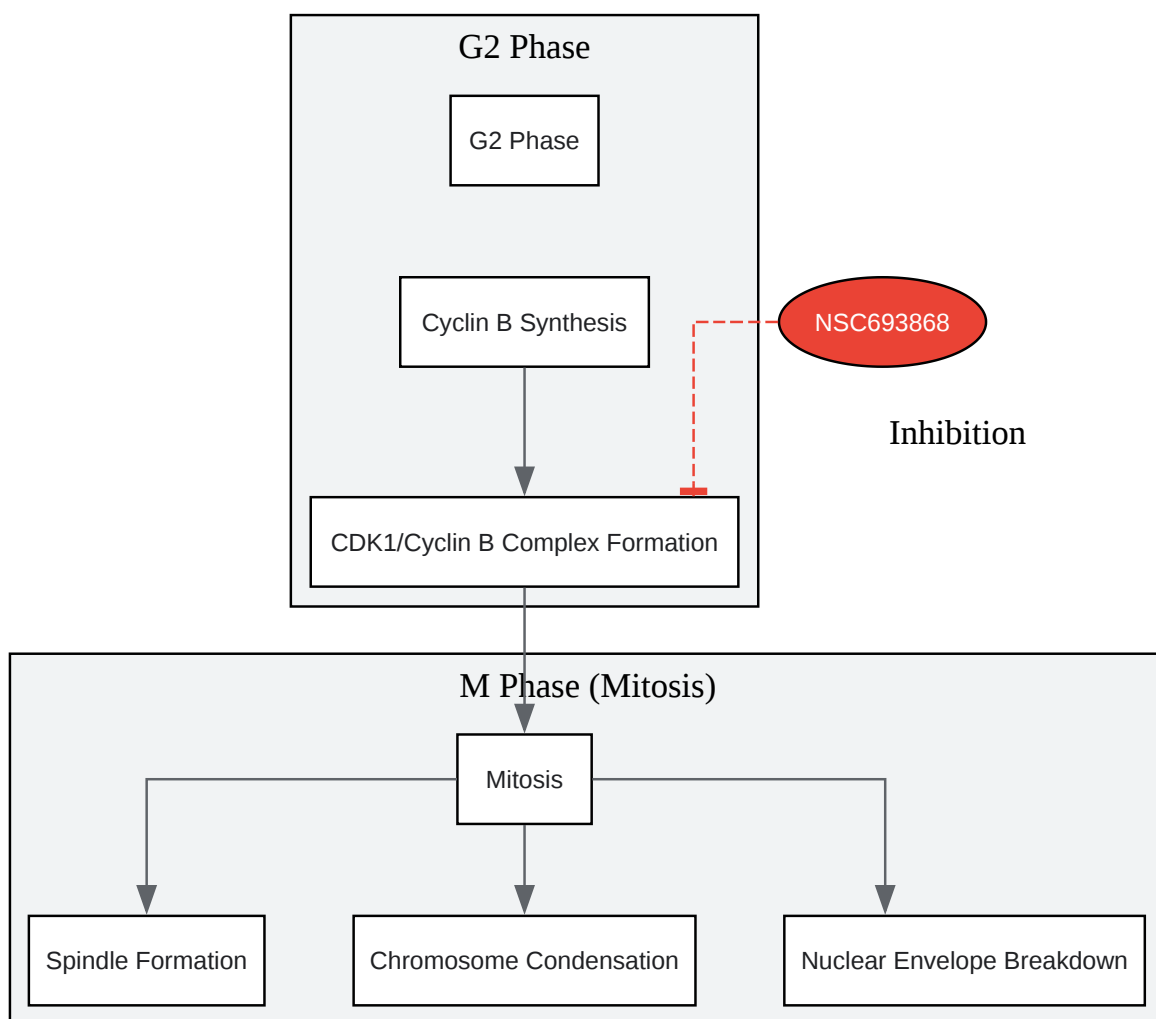
Table 3: In Vitro Inhibitory Activity (IC₅₀)

Target	IC ₅₀	Source
CDK1/cyclin B	600 nM	MedchemExpress[4], Cayman Chemical[2]
CDK5/p25	400 nM	MedchemExpress[4], Cayman Chemical[2]
CDK2	4.4 - 5.6 μM	R&D Systems[5], Tocris Bioscience[3]
GSK-3β	1 μM	MedchemExpress[4], Cayman Chemical[2]

The inhibitory profile of **NSC693868** suggests its potential as a tool compound for studying the roles of CDK1, CDK5, and GSK-3β in various cellular processes.

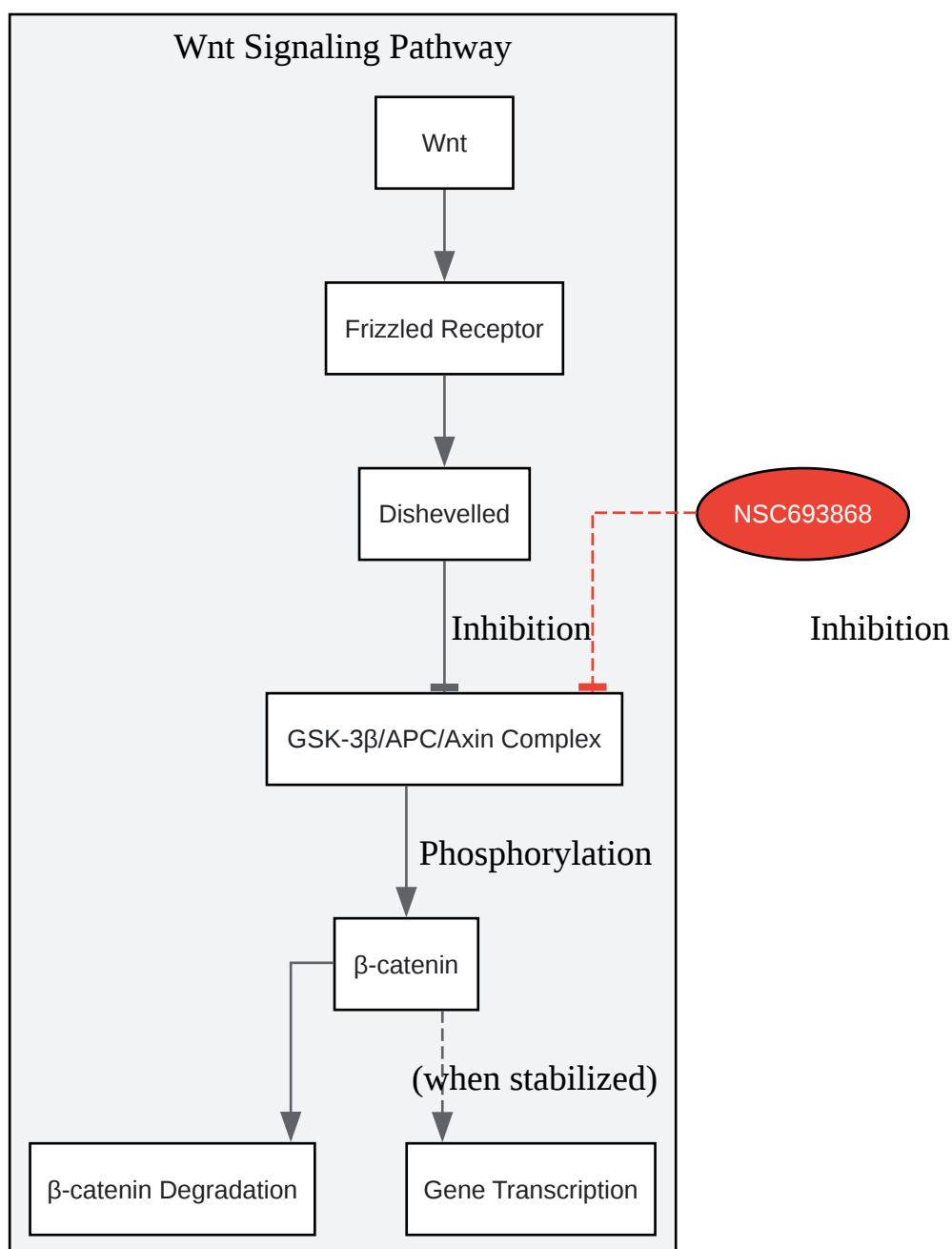
Signaling Pathways

NSC693868 is expected to modulate signaling pathways regulated by CDK1 and GSK-3.



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Figure 2: Simplified CDK1 Signaling Pathway and the inhibitory action of **NSC693868**.



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Figure 3: Overview of the Wnt/β-catenin Signaling Pathway indicating the role of GSK-3β and the inhibitory effect of **NSC693868**.

Experimental Protocols

Detailed experimental protocols for assays involving **NSC693868** are crucial for reproducible research. The following are generalized protocols for kinase inhibition assays, which should be

optimized for specific experimental conditions.

CDK1/cyclin B Kinase Assay (General Protocol)

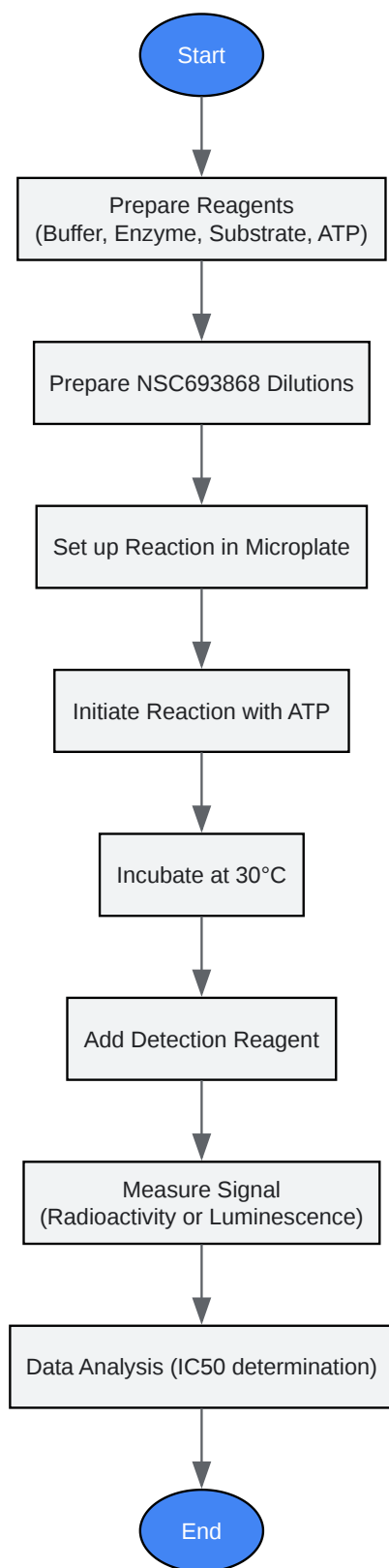
This protocol is based on the principles of in vitro kinase assays.[\[6\]](#)

- **Reaction Buffer Preparation:** Prepare a 1x kinase assay buffer containing Tris-HCl, MgCl₂, DTT, and a substrate for CDK1 (e.g., Histone H1).
- **Compound Preparation:** Dissolve **NSC693868** in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain the desired test concentrations.
- **Kinase Reaction:**
 - In a microplate, add the reaction buffer, the CDK1/cyclin B enzyme, and the substrate.
 - Add the diluted **NSC693868** or vehicle control to the respective wells.
 - Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ -³²P]ATP).
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- **Detection:**
 - Spot the reaction mixture onto a phosphocellulose membrane.
 - Wash the membrane to remove unincorporated ATP.
 - Quantify the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **NSC693868** and determine the IC₅₀ value.

GSK-3 β Kinase Assay (General Protocol)

This protocol is based on a luminescence-based kinase assay.^{[2][7]}

- Reagent Preparation:
 - Prepare 1x kinase assay buffer.
 - Prepare a solution of the GSK-3 β substrate peptide.
 - Prepare an ATP solution.
- Compound Dilution: Prepare serial dilutions of **NSC693868** in the kinase assay buffer.
- Assay Plate Setup:
 - Add the kinase assay buffer, GSK-3 β enzyme, and substrate peptide to the wells of a 96-well plate.
 - Add the diluted **NSC693868** or vehicle control.
- Reaction Initiation: Start the reaction by adding ATP to each well.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Detection:
 - Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
 - Incubate at room temperature for a short period (e.g., 15 minutes).
- Measurement: Read the luminescence using a microplate reader.
- Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.



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Figure 4: General workflow for an in vitro kinase inhibition assay.

Handling and Storage

- Solubility: Soluble in DMSO.
- Storage: Store as a solid at -20°C for long-term stability. For stock solutions in DMSO, it is recommended to store at -80°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Conclusion

NSC693868 is a valuable chemical probe for investigating the roles of CDK1, CDK5, and GSK-3 β in cellular signaling and disease. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for target validation and mechanistic studies in the fields of oncology, neurobiology, and beyond. This guide provides a foundational resource for researchers utilizing **NSC693868** in their experimental work.

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